molecular formula C17H13BrN2O4 B2484937 6-bromo-8-methoxy-2-oxo-N-(pyridin-4-ylmethyl)-2H-chromene-3-carboxamide CAS No. 831229-96-0

6-bromo-8-methoxy-2-oxo-N-(pyridin-4-ylmethyl)-2H-chromene-3-carboxamide

Cat. No.: B2484937
CAS No.: 831229-96-0
M. Wt: 389.205
InChI Key: MHZVBCRSWBNEEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-8-methoxy-2-oxo-N-(pyridin-4-ylmethyl)-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a chromene (benzopyrone) core substituted with bromine at position 6, methoxy at position 8, and a 3-carboxamide group linked to a pyridin-4-ylmethyl moiety. The pyridin-4-ylmethyl group introduces nitrogen-based aromaticity, which may enhance intermolecular interactions (e.g., hydrogen bonding, π-stacking) critical for biological activity or crystal packing .

Properties

IUPAC Name

6-bromo-8-methoxy-2-oxo-N-(pyridin-4-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O4/c1-23-14-8-12(18)6-11-7-13(17(22)24-15(11)14)16(21)20-9-10-2-4-19-5-3-10/h2-8H,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZVBCRSWBNEEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Bromo-8-methoxy-2-oxo-N-(pyridin-4-ylmethyl)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a chromene backbone with a bromine atom and a methoxy group at specific positions, along with a pyridine moiety. The molecular formula is C17H16BrN2O4C_{17}H_{16}BrN_{2}O_{4}, and its molecular weight is approximately 396.22 g/mol.

Anticancer Properties

Recent studies have indicated that derivatives of chromene compounds exhibit significant anticancer activity. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
6-Bromo CompoundMCF-7 (Breast Cancer)15.63Induction of apoptosis through p53 activation
6-Bromo CompoundU937 (Leukemia)<10Caspase activation and cell cycle arrest

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving p53 pathways and caspase activation, which are critical for programmed cell death.

Antimicrobial Activity

In addition to anticancer properties, chromene derivatives have been evaluated for antimicrobial activity. Preliminary data indicate that certain analogs possess inhibitory effects against bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
6-Bromo CompoundStaphylococcus aureus32
6-Bromo CompoundEscherichia coli64

The minimum inhibitory concentration (MIC) values suggest moderate antimicrobial efficacy, warranting further investigation into structure-activity relationships.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound appears to activate apoptotic pathways in cancer cells, leading to increased expression of pro-apoptotic factors like p53 and activation of caspases.
  • Cell Cycle Arrest : Evidence suggests that the compound may cause cell cycle arrest at various checkpoints, contributing to its anticancer effects.
  • Antimicrobial Mechanisms : The antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of essential enzymatic processes within the bacteria.

Case Studies

A notable case study involved the evaluation of 6-bromo derivatives in a series of in vitro assays against human cancer cell lines. The results indicated that these compounds exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted therapeutics.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

The compound shares structural homology with two closely related derivatives:

6-Bromo-8-methoxy-2-oxo-N-(tetrahydro-2-furanylmethyl)-2H-chromene-3-carboxamide (): Molecular Formula: C₁₆H₁₆BrNO₅ Substituent: Tetrahydrofuran-2-ylmethyl group. Key Difference: Replaces the pyridine ring with a tetrahydrofuran (THF) moiety, introducing oxygen-based cyclicity instead of nitrogen-based aromaticity.

6-Bromo-8-methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide (): Molecular Formula: C₁₈H₁₄BrNO₅ Substituent: 4-Methoxyphenyl group. Key Difference: Substitutes the pyridinylmethyl group with a methoxy-substituted benzene ring, altering electronic and steric properties.

Comparative Analysis

Parameter Target Compound THF Analog () Methoxyphenyl Analog ()
Molecular Formula C₁₇H₁₃BrN₂O₄* C₁₆H₁₆BrNO₅ C₁₈H₁₄BrNO₅
Average Mass ~405.21 g/mol 382.21 g/mol 404.22 g/mol
Substituent Pyridin-4-ylmethyl Tetrahydrofuran-2-ylmethyl 4-Methoxyphenyl
Electronic Effects Nitrogen aromaticity (π-deficient ring) Oxygen-based cyclicity (electron-rich) Methoxy-induced electron donation
Hydrogen Bonding Pyridine N-atom as acceptor; NH as donor THF O-atom as acceptor; NH as donor Methoxy O-atom as acceptor; NH as donor
Potential Bioactivity Possible antifungal applications (pyridine motif) Reduced bioactivity due to lack of aromatic N Enhanced lipophilicity (methoxy group)

*Derived from structural analogs in –4.

Research Findings and Implications

  • Hydrogen Bonding and Crystal Packing: The pyridin-4-ylmethyl group in the target compound may engage in stronger hydrogen-bonding networks compared to the THF analog, as nitrogen atoms are superior hydrogen-bond acceptors relative to oxygen in non-aromatic systems . This could enhance crystalline stability, a critical factor in pharmaceutical formulation .
  • Biological Activity: Pyridine-containing derivatives (e.g., sulfonamides in ) are noted for antifungal properties. The target compound’s pyridinylmethyl group may similarly interact with fungal enzyme active sites, though direct evidence is absent in the provided data.

Q & A

Basic Question: What are the key considerations for optimizing the synthesis of 6-bromo-8-methoxy-2-oxo-N-(pyridin-4-ylmethyl)-2H-chromene-3-carboxamide?

Methodological Answer:
Synthesis optimization involves multi-step organic reactions, typically starting with the chromene core followed by functionalization of substituents (e.g., bromo, methoxy, and pyridinylmethyl groups). Key parameters include:

  • Temperature: Elevated temperatures (80–120°C) for condensation steps to enhance reaction rates .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
  • Catalysts: Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to facilitate nucleophilic substitutions .
  • Purification: Column chromatography or recrystallization to achieve >95% purity .

Advanced Question: How can reaction mechanisms for bromination and methoxy group introduction be validated in this compound?

Methodological Answer:
Mechanistic validation requires:

  • Isotopic Labeling: Use of ²H or ¹³C isotopes to track substituent incorporation via NMR .
  • Kinetic Studies: Monitoring reaction progress under varying conditions (pH, solvent polarity) to identify rate-determining steps .
  • Computational Modeling: Density Functional Theory (DFT) to simulate transition states and electron density maps for bromination pathways .

Basic Question: What techniques are used to characterize the molecular structure of this compound?

Methodological Answer:
Standard characterization includes:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., coupling constants for chromene protons) .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (356.172 g/mol) .
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., monoclinic P21/n space group) .

Advanced Question: How can contradictions in biological activity data be resolved?

Methodological Answer:
Conflicting results (e.g., anticancer vs. anti-inflammatory activity) require:

  • Dose-Response Analysis: EC₅₀/IC₅₀ curves to establish potency thresholds .
  • Target-Specific Assays: siRNA knockdown or CRISPR-Cas9 models to isolate primary targets (e.g., kinases vs. GPCRs) .
  • Meta-Analysis: Cross-referencing with structurally similar chromenes (e.g., pyridine-based analogs) to identify substituent-dependent trends .

Basic Question: What are common methods to study interactions between this compound and biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Real-time monitoring of binding kinetics (ka/kd) with immobilized receptors .
  • Isothermal Titration Calorimetry (ITC): Quantify enthalpy/entropy changes during ligand-protein binding .
  • Fluorescence Polarization: Competitive binding assays using fluorescent probes .

Advanced Question: How can structure-activity relationships (SAR) be elucidated for pyridinylmethyl and methoxy substituents?

Methodological Answer:

  • Analog Synthesis: Prepare derivatives with halogen/methyl substitutions at the pyridine ring and compare bioactivity .
  • 3D-QSAR Modeling: CoMFA/CoMSIA to correlate substituent electrostatic fields with activity .
  • Crystallographic Overlays: Superimpose ligand-bound protein structures (e.g., kinase domains) to identify steric clashes or favorable interactions .

Basic Question: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Storage: Dry, ventilated environments (<25°C) in amber glass to prevent photodegradation .
  • PPE: Nitrile gloves, lab coats, and fume hoods for handling powdered forms .
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses .

Advanced Question: How can metabolic stability and pharmacokinetic properties be assessed?

Methodological Answer:

  • In Vitro Metabolism: Liver microsome assays (human/rat) to identify CYP450-mediated oxidation sites .
  • Plasma Stability Tests: Incubate compound in plasma (37°C) and monitor degradation via LC-MS .
  • Permeability Assays: Caco-2 cell monolayers to predict intestinal absorption .

Basic Question: What analytical methods ensure batch-to-batch consistency?

Methodological Answer:

  • HPLC-PDA: Purity checks using C18 columns and UV detection (λ = 254 nm) .
  • Elemental Analysis: Verify Br and N content matches theoretical values .
  • DSC/TGA: Assess thermal stability and polymorphic forms .

Advanced Question: How can computational tools predict off-target effects?

Methodological Answer:

  • Pharmacophore Screening: Match compound features (e.g., H-bond acceptors) against databases like ChEMBL .
  • Molecular Dynamics (MD): Simulate ligand interactions with non-target proteins (e.g., hERG channels) .
  • Machine Learning: Train models on Tox21 datasets to flag hepatotoxicity or mutagenicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.